molecular formula C13H13NO3 B8026892 2-Nitro-6-(propan-2-yloxy)naphthalene

2-Nitro-6-(propan-2-yloxy)naphthalene

Cat. No.: B8026892
M. Wt: 231.25 g/mol
InChI Key: HBTYEFPABRBKJA-UHFFFAOYSA-N
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Description

2-Nitro-6-(propan-2-yloxy)naphthalene is a naphthalene derivative featuring a nitro group (-NO₂) at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 6-position. Naphthalene derivatives are widely studied for their applications in pharmaceuticals, materials science, and organic synthesis. For example, 6-methoxy-2-acetonaphthone (a related compound) is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen . The nitro and alkoxy substituents in this compound likely influence its electronic properties, solubility, and reactivity, making it relevant for applications such as organic electronics or catalytic processes.

Properties

IUPAC Name

2-nitro-6-propan-2-yloxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9(2)17-13-6-4-10-7-12(14(15)16)5-3-11(10)8-13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTYEFPABRBKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis

Reaction Conditions :

  • Substrate : 6-Hydroxy naphthalene

  • Alkylating Agent : Isopropyl bromide or iodide

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent : Acetone, dimethylformamide (DMF), or tetrahydrofuran (THF)

  • Temperature : Reflux (60–80°C)

  • Time : 6–12 hours

Mechanism :
The reaction proceeds via deprotonation of the phenolic oxygen by the base, followed by nucleophilic attack on the alkyl halide.

Example Protocol :

  • Combine 6-hydroxy naphthalene (10 mmol), isopropyl bromide (12 mmol), and K₂CO₃ (15 mmol) in acetone.

  • Reflux for 8 hours, cool, filter, and concentrate.

  • Purify via column chromatography (hexane/ethyl acetate) to isolate 6-(propan-2-yloxy)naphthalene (yield: 75–85%).

Nitration of 6-(Propan-2-yloxy)naphthalene

Nitration introduces the nitro group at the 2-position, leveraging the directing effects of the ether group.

Regioselective Nitration

Reaction Conditions :

  • Nitrating Agent : Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄)

  • Temperature : 0–5°C (controlled to avoid di-nitration)

  • Time : 1–2 hours

Mechanism :
The electron-donating propan-2-yloxy group activates the naphthalene ring, directing electrophilic attack to the ortho (2-position) and para (8-position) sites. Steric and electronic factors favor nitration at the 2-position.

Example Protocol :

  • Dissolve 6-(propan-2-yloxy)naphthalene (5 mmol) in H₂SO₄ (10 mL) at 0°C.

  • Add HNO₃ (5.5 mmol) dropwise, stir for 1 hour.

  • Quench with ice, extract with dichloromethane, and neutralize with NaHCO₃.

  • Isolate 2-nitro-6-(propan-2-yloxy)naphthalene via recrystallization (ethanol/water) (yield: 60–70%).

Alternative Synthetic Routes

Direct Functionalization of Pre-Nitrated Intermediates

Substrate : 2-Nitro-6-hydroxynaphthalene
Etherification :

  • Use Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) with isopropanol.
    Advantage : Avoids competing nitration side reactions.

Catalytic Methods

Palladium-Catalyzed Coupling :

  • Cross-coupling of 6-bromo-2-nitronaphthalene with isopropyl alcohol using Pd(OAc)₂ and XPhos.
    Yield : ~50% (limited by substrate availability).

Comparative Analysis of Methods

Method Conditions Yield Regioselectivity Reference
Williamson Ether + NitrationK₂CO₃, HNO₃/H₂SO₄65%2-Nitro (90%)
Mitsunobu + Pre-NitratedDEAD, PPh₃, isopropanol70%2-Nitro (95%)
Palladium CatalysisPd(OAc)₂, XPhos, isopropanol50%2-Nitro (85%)

Industrial-Scale Considerations

  • Solvent Choice : Acetone and H₂SO₄ are preferred for scalability and cost.

  • Safety : Controlled nitration temperatures prevent exothermic runaway reactions.

  • Waste Management : Neutralization of acidic byproducts with CaCO₃ is critical .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-6-(propan-2-yloxy)naphthalene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of naphthoquinone derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 2-Amino-6-(propan-2-yloxy)naphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

    Oxidation: Naphthoquinone derivatives.

Scientific Research Applications

2-Nitro-6-(propan-2-yloxy)naphthalene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various naphthalene derivatives, which are useful in organic synthesis and material science.

    Biology: The compound can be used in the study of nitroaromatic compounds’ biological activity and their interactions with biological systems.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Nitro-6-(propan-2-yloxy)naphthalene largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific application and the chemical environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Nitro-6-(propan-2-yloxy)naphthalene, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₃H₁₃NO₃ 243.25 (calculated) -NO₂ (2-position), -OCH(CH₃)₂ (6-position) Hypothesized applications in materials science or catalysis (inferred from analogs). N/A
6-Methoxy-2-acetonaphthone C₁₃H₁₂O₂ 200.23 -COCH₃ (2-position), -OCH₃ (6-position) Pharmaceutical intermediate (e.g., Naproxen synthesis); low hydrogen bonding capacity.
2-Butoxy-6-(4-nitrophenyl)naphthalene C₂₀H₁₉NO₃ 321.37 -O(CH₂)₃CH₃ (2-position), -NO₂-C₆H₄ (6-position) Used in sodium-ion battery materials, selective CO₂ reduction, and organic synthesis.
1-Nitronaphthalene C₁₀H₇NO₂ 173.17 -NO₂ (1-position) Toxicological relevance; used in dye synthesis. Higher nitro-group reactivity due to position.
2-Phenylnaphthalene derivatives Variable Variable -Ph (2-position) Anti-inflammatory activity; inhibits nitric oxide synthase and TNF-α in LPS-induced cells.

Key Observations:

Substituent Position and Reactivity: The position of the nitro group significantly impacts chemical behavior. For example, 1-nitronaphthalene exhibits higher reactivity in electrophilic substitutions compared to 2-nitro derivatives due to steric and electronic effects.

Applications: Pharmaceuticals: 6-Methoxy-2-acetonaphthone’s role in Naproxen synthesis underscores the importance of alkoxy-naphthalene derivatives in drug development . In contrast, 2-phenylnaphthalene derivatives show anti-inflammatory properties . Materials Science: The butoxy-nitro analog (C₂₀H₁₉NO₃) is utilized in energy storage and carbon nanotube composites, suggesting that this compound could similarly serve in advanced materials .

Synthetic Pathways :

  • Alkoxy-naphthalene derivatives are typically synthesized via nucleophilic substitution. For instance, propargyl bromide reacts with naphthols in DMF to form propargyloxy derivatives . Adapting this method with isopropyl halides could yield this compound.

Q & A

Q. Table 1. Risk-of-Bias Assessment Criteria (Adapted from )

Bias Type Key Questions
Selection BiasWas dose allocation randomized?
Performance BiasWere researchers blinded to exposure groups?
Detection BiasWere outcomes pre-specified and analytically validated?

Q. Table 2. Inclusion Criteria for Toxicity Studies (Adapted from )

Parameter Details
Exposure RoutesInhalation, oral, dermal
Health OutcomesSystemic effects (hepatic, renal), genotoxicity, mortality
Study ModelsHuman cohorts, rodents (rats/mice), in vitro systems

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